molecular formula C18H22N4O2 B2617219 2-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}-N-(2-methylphenyl)acetamide CAS No. 1030096-89-9

2-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}-N-(2-methylphenyl)acetamide

Cat. No.: B2617219
CAS No.: 1030096-89-9
M. Wt: 326.4
InChI Key: ZRZZJOCDMYDYBX-UHFFFAOYSA-N
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Description

2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a pyrrolidine group and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide has several scientific research applications :

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including plant growth stimulation.

    Medicine: Explored for its potential therapeutic properties, such as enzyme inhibition.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide typically involves the following steps :

    Starting Material: The synthesis begins with 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one.

    Reaction with Methyl Chloroacetate: This compound is reacted with methyl chloroacetate under basic conditions to form an intermediate ester.

    Hydrazinolysis: The ester is then subjected to hydrazinolysis to yield 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide.

    Final Step: The acetohydrazide is further reacted with 2-methylphenyl isocyanate to produce the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[6-Methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide
  • 1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one

Uniqueness

2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both pyrrolidine and acetamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-(2-methylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13-7-3-4-8-15(13)20-16(23)12-24-17-11-14(2)19-18(21-17)22-9-5-6-10-22/h3-4,7-8,11H,5-6,9-10,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZZJOCDMYDYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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